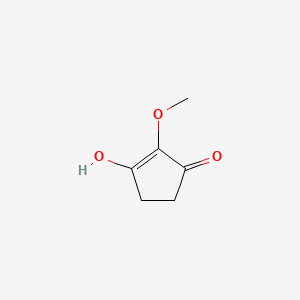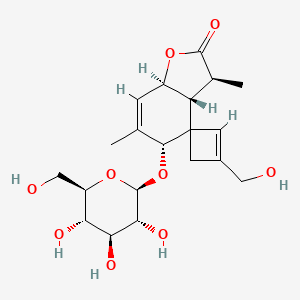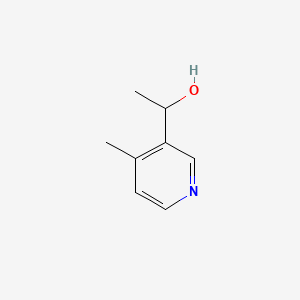
1-(4-Methylpyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS number 101870-76-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylpyridin-3-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a methyl group at the 4th position .Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a compound with a molecular weight of 137.18 and a molecular formula of C8H11NO . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .Aplicaciones Científicas De Investigación
Health Effects of Solvents
A study on the occupational exposure to chlorinated solvents, such as methylene chloride and chloroform, has shown associations with adverse health effects, including neurotoxicity and carcinogenicity. This research highlights the importance of understanding chemical exposure risks and the mechanisms of toxicity (A. Ruder, 2006).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP) explores its effects on the ripening and senescence of fruits and vegetables, demonstrating the chemical's role in improving product quality. This indicates the potential for chemicals to manipulate biological processes in agriculture (C. Watkins, 2006).
Flavor Characterization
A study on the characterization of mushroom-like flavor in Melittis melissophyllum L. using gas chromatography signifies the utility of chemical analysis in understanding and replicating natural flavors, pointing to applications in food science and industry (F. Maggi et al., 2012).
Gas Separations
Investigation into the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, underscores the relevance of chemical engineering in developing more efficient separation technologies (P. Scovazzo, 2009).
Lignin Acidolysis
A review of the acidolysis of lignin model compounds emphasizes the significance of chemical reactions in the breakdown and valorization of lignin, a major component of plant biomass, suggesting pathways for renewable material processing (T. Yokoyama, 2015).
Propiedades
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

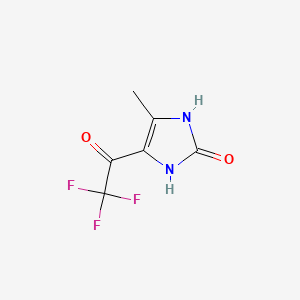
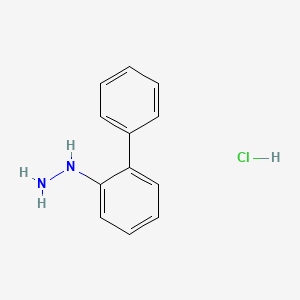
![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)

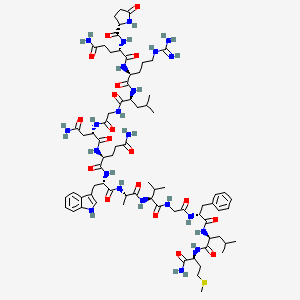
![1H-[1,2]Oxazolo[3,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B566555.png)
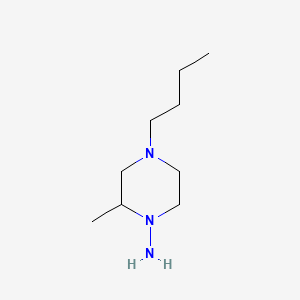
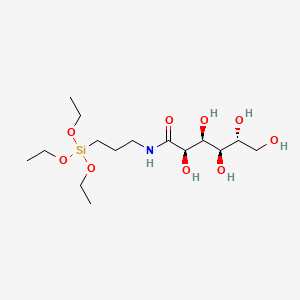
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
![Furo[3'',4'':3',4']cyclobuta[1',2':3,4]cyclobuta[1,2-d][1,2]oxazole](/img/structure/B566565.png)
